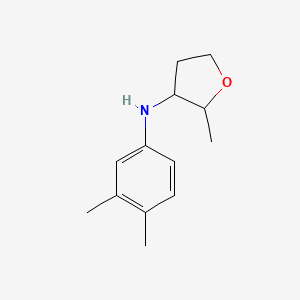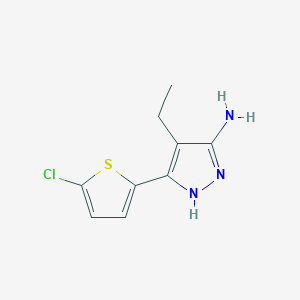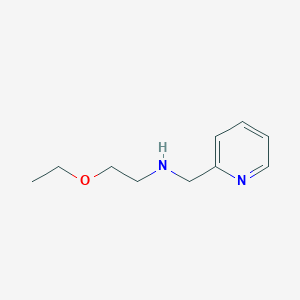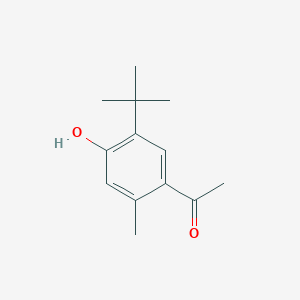
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one is an organic compound known for its phenolic structure. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with an ethanone group. It is widely used in various fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-tert-butyl-4-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions include ketones, alcohols, and substituted phenols.
Scientific Research Applications
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its antioxidant properties and potential use in preventing oxidative stress-related diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antioxidant activities.
Industry: It is used as an additive in the production of plastics, rubber, and other materials to enhance their stability and durability.
Mechanism of Action
The mechanism by which 1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one exerts its effects is primarily through its antioxidant activity. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound may also interact with various molecular targets and pathways involved in inflammation and oxidative stress, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one can be compared with other similar compounds such as:
2-tert-butyl-4-methylphenol: Lacks the ethanone group but shares similar antioxidant properties.
4-tert-butyl-2-hydroxyanisole: Contains a methoxy group instead of a methyl group, offering different solubility and reactivity.
2,6-di-tert-butyl-4-methylphenol: Known for its strong antioxidant activity and used as a stabilizer in various applications.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(5-tert-butyl-4-hydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C13H18O2/c1-8-6-12(15)11(13(3,4)5)7-10(8)9(2)14/h6-7,15H,1-5H3 |
InChI Key |
LWLRUYFRWWHTRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


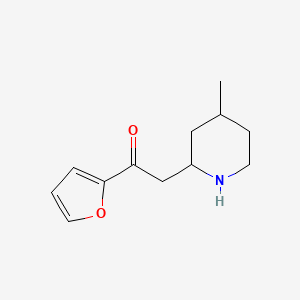

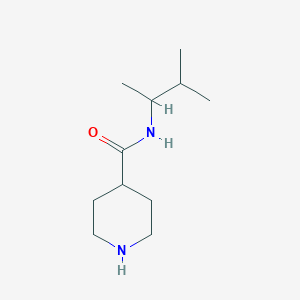
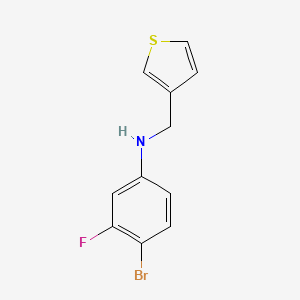

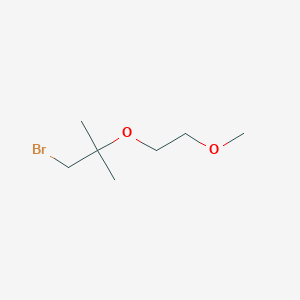
![2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13301978.png)
![5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13301992.png)

![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine](/img/structure/B13301997.png)
